molecular formula C24H19N3O5S2 B4695402 N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

Cat. No.: B4695402
M. Wt: 493.6 g/mol
InChI Key: ZAJFRLNQQVNRHC-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide is a sulfonamide-thiazole hybrid compound characterized by a 1,3-thiazole core substituted with a 4-nitrophenylsulfonyl group at the 5-position and a 2-(2-phenylethyl)benzamide moiety at the 2-position. This compound shares structural motifs with several antimicrobial, anticancer, and enzyme-inhibitory agents, making comparative analysis with analogs critical for understanding its pharmacological profile .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(21-9-5-4-8-18(21)11-10-17-6-2-1-3-7-17)26-24-25-16-22(33-24)34(31,32)20-14-12-19(13-15-20)27(29)30/h1-9,12-16H,10-11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFRLNQQVNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nitro Group Reactivity

The 4-nitrophenyl group undergoes characteristic nitroaromatic reactions:

Reaction TypeConditions/ReagentsProductsKey Findings
Reduction H₂/Pd-C in ethanol Corresponding amine derivativeNitro-to-amine conversion enhances solubility and bioactivity (e.g., antitubercular activity in analogous nitroheterocycles ).
Oxidation KMnO₄ in acidic mediumNitroso or hydroxylamine intermediatesLimited utility due to competing sulfonyl group stability.

Sulfonyl Group Reactivity

The sulfonyl bridge (-SO₂-) participates in nucleophilic substitutions:

Reaction TypeConditions/ReagentsProductsKey Findings
Nucleophilic Displacement Amines (e.g., pyridine) in DMF Thiazole-amine conjugatesSulfonyl oxygen stabilizes transition states, enabling S<sub>N</sub>2 mechanisms .
Hydrolysis H₂O/H⁺ or OH⁻ Sulfonic acid derivativesObserved in structurally related sulfonamides under extreme pH .

Thiazole Ring Modifications

The 1,3-thiazole core undergoes electrophilic and ring-opening reactions:

Reaction TypeConditions/ReagentsProductsKey Findings
Electrophilic Substitution HNO₃/H₂SO₄ Nitro-thiazole derivativesPositional selectivity at C-4/C-5 confirmed via computational modeling .
Ring Opening LiAlH₄ Thiol-containing fragmentsRare due to steric hindrance from the bulky benzamide group .

Benzamide Functionalization

The 2-(2-phenylethyl)benzamide moiety participates in:

Reaction TypeConditions/ReagentsProductsKey Findings
Hydrolysis 6M HCl, reflux 2-(2-Phenylethyl)benzoic acid + Thiazol-2-amineAmide cleavage confirmed via LC-MS in acidic conditions .
Acylation AcCl in pyridine N-Acetyl derivativesEnhanced lipophilicity observed in related calcium receptor antagonists .

Biological Activation Pathways

  • Nitroreductase-Mediated Reduction : Microbial enzymes reduce the nitro group to cytotoxic nitro radicals, analogous to delamanid’s antimycobacterial mechanism .

  • Thiol-Disulfide Exchange : Sulfonyl group reacts with cellular thiols (e.g., glutathione), modulating redox homeostasis .

Comparative Reactivity Table

Functional GroupReactivity Rank (1=Most)Dominant PathwayBiological Relevance
Nitroaryl1ReductionAntiparasitic activity
Sulfonyl2Nucleophilic substitutionDrug-target interactions
Thiazole3Electrophilic substitutionAntimicrobial potency
Benzamide4HydrolysisMetabolic stability

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide exhibit promising anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The sulfonamide group in the compound is associated with antimicrobial activity. Sulfonamides have been widely studied for their effectiveness against various bacterial strains. Preliminary tests suggest that this compound could be effective against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Enzyme Inhibition
this compound has been evaluated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain proteases and kinases could be leveraged in the treatment of diseases where these enzymes play a critical role, such as cancer and inflammatory diseases .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices for the development of advanced materials. Its sulfonyl and thiazole functionalities can enhance the thermal stability and mechanical properties of polymers. Research has shown that adding such compounds can improve the performance of polymer composites used in electronics and automotive applications .

Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles have potential applications in drug delivery systems and imaging techniques due to their biocompatibility and ability to be functionalized with targeting ligands .

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use as a pesticide. The thiazole moiety is known to exhibit herbicidal properties, which can be beneficial in developing new agrochemicals aimed at controlling pests and weeds effectively while minimizing environmental impact .

Plant Growth Regulation
Studies suggest that certain derivatives of this compound may act as plant growth regulators, enhancing growth rates or resistance to stress factors such as drought or salinity. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Case Studies

Study Title Application Focus Findings Summary
Anticancer Activity of Thiazole DerivativesCancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Efficacy of SulfonamidesInfectious DiseasesEffective against multiple resistant bacterial strains, suggesting clinical relevance .
Polymer Composite DevelopmentMaterial ScienceEnhanced mechanical properties in composites incorporating thiazole derivatives .
Herbicidal Activity of Thiazole CompoundsAgricultural ChemistryShowed effective weed control with minimal environmental toxicity .

Mechanism of Action

The mechanism of action of N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Thiazole Core Key Functional Groups Biological Activity/Notes Reference
Target Compound 5-(4-Nitrophenylsulfonyl), 2-(2-phenylethyl)benzamide Nitro, sulfonyl, phenylethyl, benzamide Hypothesized enzyme inhibition (e.g., PFOR)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl, phenoxybenzamide Methyl, phenoxy 129.23% growth modulation (unspecified assay)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro, 2,4-difluorobenzamide Chloro, difluoro Antimicrobial (PFOR inhibition)
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-Phenoxybenzamide Phenoxy, nitro, sulfonyl Commercial availability (ZINC3297356)
N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide Furan-2-carboxamide Furan, nitro, sulfonyl Molecular weight: 379.37 g/mol
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl Diethyl, nitro Potential solubility enhancement

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) are common in analogs, likely enhancing binding to electron-rich enzyme active sites .
  • Hydrophobic substituents (phenylethyl, benzamide, phenoxy) may improve membrane permeability but reduce aqueous solubility .
Physical and Spectral Properties
  • IR Spectroscopy: Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization . Target compound expected to show ν(NO₂) ~1520–1350 cm⁻¹ and ν(SO₂) ~1350–1150 cm⁻¹ .
  • Solubility : Nitro and sulfonyl groups reduce solubility in polar solvents; phenylethyl groups further enhance hydrophobicity .
Structure-Activity Relationships (SAR)
  • Nitro Group : Essential for antimicrobial activity but may increase toxicity .
  • Sulfonyl Group : Enhances binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Biological Activity

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl sulfonyl group, which is known to influence its biological properties. The molecular formula is C19H17N3O5S2C_{19}H_{17}N_{3}O_{5}S_{2} with a molecular weight of approximately 431.48 g/mol .

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific biological targets, such as enzymes or receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the thiazole moiety may enhance the compound's ability to penetrate cellular membranes.

Anticancer Activity

Several studies have reported on the anticancer properties of benzamide derivatives, including those structurally related to this compound:

  • In vitro Studies : A study demonstrated that similar thiazole-containing compounds showed moderate to high potency against various cancer cell lines, suggesting that the thiazole unit contributes to cytotoxicity .
  • Mechanisms : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation .

Antiviral Activity

Research into related compounds has highlighted their potential as antiviral agents:

  • HIV Inhibition : A derivative containing a similar nitrophenyl sulfonyl group was shown to inhibit HIV-1 Vif protein, which plays a role in viral replication. Compounds exhibited EC50 values indicating effective inhibition at low concentrations (e.g., 4.62 μM) without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

Substituent Effect on Activity
Thiazole Ring Enhances membrane permeability and target binding
Nitrophenyl Group Increases potency against specific enzymes and receptors
Sulfonamide Moiety Critical for enzyme inhibition and interaction with biological targets

Case Studies

  • Anticancer Efficacy : In a study involving a series of thiazole derivatives, one compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, indicating significant anticancer potential .
  • Antiviral Efficacy : Another case study identified a derivative with an EC50 value of 9.81 μM against HIV, showcasing its potential as a therapeutic agent for viral infections .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : A two-step approach is recommended: (i) Coupling Reaction : React 5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-amine with 2-(2-phenylethyl)benzoyl chloride in anhydrous pyridine under nitrogen. Monitor progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) . (ii) Purification : Use flash chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from methanol or ethanol to isolate high-purity crystals. Evidence from sulfonamide synthesis shows yields improve with slow cooling during recrystallization .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :
  • NMR : Assign peaks using 1^1H and 13^13C NMR in DMSO-d6. Key signals include thiazole protons (δ 7.8–8.2 ppm) and sulfonyl group integration .
  • X-ray Crystallography : Refine single-crystal data with SHELXL (rigid-bond restraint for sulfonyl groups). Hydrogen-bonding patterns (e.g., N–H···N interactions) stabilize centrosymmetric dimers, as seen in analogous thiazole derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Antioxidant Activity : Use ABTS+^+ radical scavenging assay. Prepare trolox standards (0–100 µM) and compare IC50 values. Adjust pH to 7.4 to mimic physiological conditions .
  • Enzyme Inhibition : Screen against PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis monitoring of CoA-SH formation at 412 nm. Use anaerobic chambers for assay setup .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with target enzymes like carbonic anhydrase II (hCA II)?

  • Methodological Answer :
  • Docking Setup : Use AutoDock Vina with hCA II (PDB: 5NY3). Parameterize the compound’s sulfonyl and benzamide groups for partial charges (AM1-BCC method).
  • Key Interactions : The 4-nitrophenyl group may occupy the hydrophobic pocket near Val121, while the thiazole ring forms π-π stacking with His94. Validate with MM-GBSA binding energy calculations .

Q. How to resolve contradictions between computational binding predictions and experimental IC50 values?

  • Methodological Answer :
  • Re-evaluate Assay Conditions : Ensure enzyme purity (SDS-PAGE >95%) and correct cofactor concentrations (e.g., Zn2+^{2+} for hCA II).
  • Solvent Effects : Run docking simulations with explicit water molecules. For example, sulfonamide hydration can reduce binding affinity despite favorable in silico predictions .

Q. What structural modifications enhance inhibitory activity against PFOR?

  • Methodological Answer :
  • SAR Insights : Replace the 4-nitrophenyl group with 3-nitrobenzylidene (improves π-stacking with PFOR’s FAD cofactor) .
  • Synthetic Strategy : Introduce electron-withdrawing substituents (e.g., -CF3) at the benzamide’s para position to increase electrophilicity and enzyme affinity .

Q. What advanced analytical techniques quantify metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor exact mass (m/z 389.0450 for parent ion) and fragment ions (e.g., m/z 307.0263 for nitro group loss) .
  • Metabolite ID : Perform MS/MS fragmentation to detect hydroxylation at the thiazole ring or sulfonyl cleavage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

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